14(15)-Eet-SI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

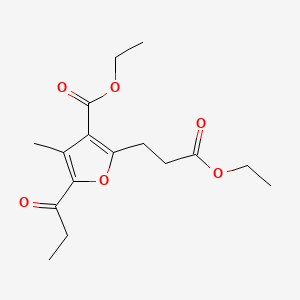

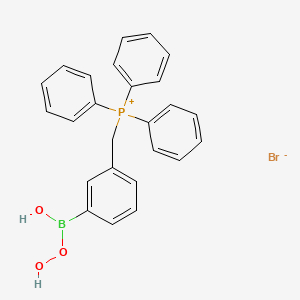

14(15)-EET-SI, also known as 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase inhibitor, is a novel compound that has recently been studied for its potential therapeutic applications. 14,15-EET-SI is a synthetic inhibitor of the enzyme 14,15-epoxyeicosa-5Z,8Z,11Z,13E-tetraenoic acid synthase (EET-SI). This enzyme plays a role in the production of the bioactive eicosanoids, which are involved in a wide range of biological processes, including inflammation and cell signaling. 14,15-EET-SI has been shown to inhibit the synthesis of the bioactive eicosanoids, which has led to its evaluation as a potential therapeutic agent for various diseases.

Applications De Recherche Scientifique

Cancer Research : Luo et al. (2018) investigated the role of 14,15-EET in breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance, finding that 14,15-EET increases integrin αvβ3 expression, leading to activation of the FAK/PI3K/AKT cascade. This suggests that inhibiting 14,15-EET or deactivating the integrin αvβ3/FAK/PI3K/AKT pathway could potentially reverse EMT and cisplatin resistance in breast cancer cells (Luo et al., 2018).

Neurology and Stroke Research : Zhao et al. (2021) explored the effect of 14,15-EET on neuronal parthanatos induced by cerebral ischemia and reperfusion. They found that 14,15-EET could reduce brain injury and neuronal apoptosis by enhancing the expression of antioxidant genes and reducing the generation of reactive oxygen species (Zhao et al., 2021).

Renal Physiology : A study by Chen et al. (1998) demonstrated that 14,15-EET and its sulfonimide derivatives stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells. This suggests a role for EETs, particularly 14,15-EET, in renal cell growth and function (Chen et al., 1998).

Cardiovascular Research : Yang et al. (2007) investigated 14,15-EET agonists as tools for studying EET metabolism and binding. They found these analogs to be full 14,15-EET agonists, providing insights into the biological effects of EETs in cardiovascular systems (Yang et al., 2007).

Cell Biology and Apoptosis : Zhang et al. (2011) reported that exogenous 14,15-EET can inhibit apoptosis and stimulate proliferation in human carcinoma cells, suggesting its potential role in cell biology and cancer research (Zhang et al., 2011).

Pharmacology and Drug Development : Falck et al. (2014) explored the use of 14,15-EET analogs for vasorelaxation and inhibition of soluble epoxide hydrolase. These studies are essential in developing potent and specific drug candidates for various physiological functions (Falck et al., 2014).

Propriétés

IUPAC Name |

(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGGACSUDOHOT-PHTXUDHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)